

Application Notes and Protocols for the Analytical Method Development of Pyrimidine Compounds

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Compound of Interest

Compound Name:	1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone
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Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the analysis of pyrimidine compounds, a class of heterocyclic molecules integral to pharmaceuticals, agrochemicals, and fundamental biological processes. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and various spectroscopic techniques. The protocols herein are designed to be robust and reproducible, with a focus on explaining the causal relationships behind experimental choices to empower scientists to adapt and troubleshoot these methods effectively. All procedures are grounded in authoritative standards, with validation principles based on the International Council for Harmonisation (ICH) guidelines.

Introduction: The Significance of Pyrimidine Analysis

Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring.^[1] This core structure is fundamental to life, forming the

backbone of nucleobases such as cytosine, thymine, and uracil, which are essential components of nucleic acids.^[1] Beyond their role in genetics, pyrimidine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.^{[2][3]}

Given their prevalence and importance, the accurate and precise quantification and characterization of pyrimidine compounds in various matrices—from pharmaceutical formulations to complex biological fluids—is a critical task in drug discovery, quality control, and biomedical research. The development of robust analytical methods is therefore not merely a procedural step but a foundational requirement for ensuring the safety, efficacy, and quality of therapeutic agents and for advancing our understanding of cellular metabolism.

This guide provides a selection of validated analytical workflows, emphasizing not just the "how" but the "why" of each procedural step, from sample preparation to data interpretation.

Chromatographic Methods for Pyrimidine Analysis

Chromatographic techniques are the workhorse for the separation and quantification of pyrimidine compounds from complex mixtures. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common technique for the analysis of pyrimidine derivatives due to its versatility and applicability to a wide range of polar and non-polar compounds.^[2]

In RP-HPLC, a non-polar stationary phase (typically C8 or C18 silica gel) is used in conjunction with a polar mobile phase.^[4] Pyrimidine compounds, which are often polar, are retained on the column primarily through hydrophobic interactions.^[4] The elution order is manipulated by adjusting the mobile phase composition; increasing the polarity of the mobile phase increases retention time, while increasing the proportion of a less polar organic solvent (like acetonitrile or methanol) decreases retention time.^[5]

Causality in Mobile Phase Selection: The pH of the mobile phase is a critical parameter for ionizable compounds like many pyrimidine derivatives.^[6] By adjusting the pH with buffers (e.g., phosphate or acetate), the ionization state of the analyte can be controlled.^{[2][7]} Generally, the

non-ionized form of a compound is less polar and will be retained more strongly on a reversed-phase column, leading to longer retention times and potentially better separation from other polar components.^[8] For example, a mixture of a 50 mM acetate buffer at pH 4.0 with a small percentage of methanol has been shown to provide excellent separation for a variety of purine and pyrimidine bases.^[7] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred to avoid salt deposition in the mass spectrometer source.^[8]

Application Protocol 1: Assay of 5-Fluorouracil in a Pharmaceutical Formulation by RP-HPLC

1. Scope: This protocol describes a validated RP-HPLC method for the quantitative determination of the anticancer agent 5-Fluorouracil (5-FU) in an injectable solution, in accordance with ICH Q2(R1) guidelines.^{[9][10]}
2. Principle: The sample is diluted and separated on a C18 column using an isocratic mobile phase. Quantification is achieved by comparing the peak area of 5-FU in the sample to that of a certified reference standard, using an external standard method.
3. Apparatus and Materials:
 - HPLC system with UV detector (e.g., Agilent 1260 Infinity II or equivalent)
 - C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
 - Analytical balance
 - Volumetric flasks and pipettes
 - Syringe filters (0.45 µm, PTFE)
 - 5-Fluorouracil Reference Standard
 - Acetonitrile (HPLC grade)
 - Potassium dihydrogen phosphate (analytical grade)
 - Orthophosphoric acid (analytical grade)

- Purified water (18.2 MΩ·cm)

4. Solutions Preparation:

- Mobile Phase (Phosphate Buffer pH 3.5): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm filter and degas.
- Diluent: Mobile Phase.
- Standard Solution (50 µg/mL): Accurately weigh about 25 mg of 5-Fluorouracil Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 5.0 mL of this solution to 50 mL with the diluent.
- Sample Solution (50 µg/mL): Transfer a volume of the injectable solution equivalent to 25 mg of 5-Fluorouracil into a 50 mL volumetric flask. Dilute to volume with the diluent. Further dilute 5.0 mL of this solution to 50 mL with the diluent.

5. Chromatographic Conditions:

- Column: C18, 250 mm x 4.6 mm, 5 µm
- Mobile Phase: Phosphate Buffer pH 3.5
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 265 nm
- Injection Volume: 20 µL
- Column Temperature: 30 °C
- Run Time: 10 minutes

6. System Suitability:

- Inject five replicate injections of the Standard Solution.

- The relative standard deviation (RSD) of the peak areas for the five replicate injections should be not more than 2.0%.
- The tailing factor for the 5-FU peak should be not more than 2.0.
- The theoretical plates for the 5-FU peak should be not less than 2000.

7. Procedure:

- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the Standard Solution in duplicate.
- Inject the Sample Solution in duplicate.
- Inject the Standard Solution again at the end of the sequence to bracket the samples.[\[11\]](#)

8. Calculation: Calculate the percentage of 5-Fluorouracil in the sample using the following formula: % Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

9. Method Validation Summary (as per ICH Q2(R1)):[\[12\]](#)

- Specificity: Demonstrated by the absence of interfering peaks from excipients at the retention time of 5-FU.
- Linearity: Achieved over a concentration range of 10-100 µg/mL with a correlation coefficient (r^2) > 0.999.
- Accuracy: Determined by spike-recovery studies at 80%, 100%, and 120% of the nominal concentration, with recovery values between 98.0% and 102.0%.
- Precision (Repeatability & Intermediate Precision): RSD values for replicate analyses were below 2.0%.
- Range: Established as 10-100 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many pyrimidines, which are polar and non-volatile, a chemical modification step known as derivatization is required prior to analysis.[\[13\]](#)[\[14\]](#)

Derivatization chemically modifies a compound to make it more suitable for GC analysis.[\[15\]](#)
[\[16\]](#) The primary goals are:

- Increase Volatility: Polar functional groups (e.g., -OH, -NH₂, -COOH) on the pyrimidine ring form strong intermolecular hydrogen bonds, reducing volatility. Derivatization replaces the active hydrogens in these groups with non-polar moieties (e.g., a trimethylsilyl group), which breaks these hydrogen bonds and allows the compound to vaporize at lower temperatures.
[\[16\]](#)[\[17\]](#)
- Improve Thermal Stability: Derivatization can protect thermally labile groups from degradation in the hot GC injector and column.[\[15\]](#)
- Enhance Chromatographic Performance: By reducing the polarity of the analytes, derivatization minimizes peak tailing caused by interactions with active sites on the column, leading to sharper, more symmetrical peaks.[\[17\]](#)

Common Derivatization Reactions:

- Silylation: This is the most common method, where an active hydrogen is replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[\[15\]](#)
- Acylation: Introduces an acyl group, which can improve volatility and enhance detectability with an electron capture detector (ECD) if fluorinated acyl groups are used.[\[18\]](#)
- Alkylation (Esterification): Primarily used for carboxylic acids, converting them into more volatile esters.[\[18\]](#)

Application Protocol 2: Determination of Uracil and Thymine in Plasma by GC-MS

1. Scope: This protocol details the quantitative analysis of the pyrimidine bases uracil and thymine in human plasma. This is relevant for studying metabolic disorders and for monitoring

patients undergoing fluoropyrimidine-based chemotherapy.

2. Principle: Plasma proteins are precipitated with an organic solvent. The supernatant, containing the analytes, is dried and then derivatized to form volatile trimethylsilyl (TMS) derivatives. The TMS-derivatives are then separated by GC and detected by MS in selected ion monitoring (SIM) mode for high sensitivity and specificity.[13]

3. Apparatus and Materials:

- GC-MS system with an electron ionization (EI) source
- Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness)
- Centrifugal vacuum concentrator (e.g., SpeedVac)
- Vortex mixer and microcentrifuge
- Heating block
- Uracil and Thymine analytical standards
- 5-Fluorouracil (Internal Standard)
- Acetonitrile (HPLC grade)
- N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
- Pyridine (anhydrous)
- Human plasma (drug-free)

4. Solutions Preparation:

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Uracil, Thymine, and 5-Fluorouracil (IS) in methanol.
- Calibration Standards: Prepare a series of working standard solutions by spiking appropriate volumes of the stock solutions into drug-free plasma to achieve a concentration range of

0.01 to 10 µg/mL.

- Internal Standard Spiking Solution (10 µg/mL): Prepare a solution of 5-Fluorouracil in methanol.

5. Sample Preparation Workflow:

- To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard spiking solution.
- Add 600 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean microcentrifuge tube.
- Evaporate the supernatant to complete dryness using a centrifugal vacuum concentrator.
- Derivatization: To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
- Cap the vial tightly, vortex briefly, and heat at 70°C for 30 minutes.
- Cool to room temperature. The sample is now ready for injection.

6. GC-MS Conditions:

- Injector Temperature: 250°C
- Injection Mode: Splitless, 1 µL injection volume
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min
- Oven Temperature Program: Start at 100°C, hold for 1 min, ramp at 10°C/min to 250°C, hold for 5 min.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)

Table 1: Selected Ion Monitoring (SIM) Parameters

Compound	Retention Time (approx.)	Quantifier Ion (m/z)	Qualifier Ion(s) (m/z)
Uracil-TMS ₂	10.5 min	256	241, 171
Thymine-TMS ₂	11.2 min	270	255, 185
5-FU (IS)-TMS ₂	10.8 min	274	259, 179

7. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibrators.
- Determine the concentration of uracil and thymine in the unknown samples by interpolation from the calibration curve.

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. It is the gold standard for quantifying low-level pyrimidine nucleosides and nucleotides in complex biological matrices like plasma, urine, and tissue extracts.[\[1\]](#)[\[19\]](#)

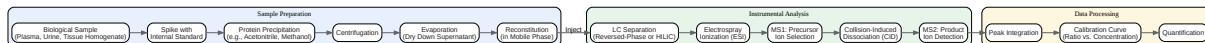
Scientific Rationale: Why LC-MS/MS is Superior for Bioanalysis

- High Sensitivity: LC-MS/MS can achieve limits of detection in the nanomolar to picomolar range, which is often necessary for endogenous metabolites or low-dose drugs.

- Exceptional Selectivity: Tandem MS, particularly in Multiple Reaction Monitoring (MRM) mode, provides a high degree of specificity. A specific precursor ion (matching the molecular weight of the analyte) is selected and fragmented, and only a specific product ion is monitored. This filters out background noise and interferences from the complex biological matrix, ensuring that the signal is truly from the analyte of interest.[20]
- Structural Information: The fragmentation pattern can help confirm the identity of the compound.
- Minimal Sample Preparation: Compared to GC-MS, derivatization is often not required, simplifying the sample preparation workflow.[21]

Workflow Diagram: General LC-MS/MS Analysis of Pyrimidines in Biological Fluids

Below is a generalized workflow for the analysis of pyrimidine compounds in biological samples using LC-MS/MS.



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Caption: General workflow for pyrimidine analysis by LC-MS/MS.

Application Protocol 3: Quantification of Pyrimidine Nucleosides in Tissue by LC-MS/MS

- Scope: This protocol provides a method for the extraction and quantification of cytidine, uridine, and thymidine from frozen tissue samples.
- Principle: Tissue is homogenized and extracted using a cold organic solvent mixture to precipitate proteins and extract metabolites.[19] An isotopically labeled internal standard is

used for accurate quantification. The extracted nucleosides are separated using reversed-phase chromatography and detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and MRM mode.[22][23]

3. Apparatus and Materials:

- LC-MS/MS system (e.g., Thermo TSQ or Sciex QTRAP)
- Tissue homogenizer (e.g., Bead Ruptor)
- C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.8 μ m)
- Analytical standards: Cytidine, Uridine, Thymidine
- Internal Standard: $^{13}\text{C}_5$ -Cytidine (or other appropriate labeled standard)
- Methanol, Acetonitrile, Water (all LC-MS grade)
- Formic acid (LC-MS grade)
- Frozen tissue samples (stored at -80°C)

4. Solutions Preparation:

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Extraction Solvent: 80% Methanol in Water, pre-chilled to -20°C.
- Internal Standard Stock: Prepare a 1 mg/mL stock of $^{13}\text{C}_5$ -Cytidine in water. Create a working solution of 1 μ g/mL in 50% methanol.

5. Sample Preparation:

- Weigh approximately 20-30 mg of frozen tissue into a pre-chilled homogenization tube.
- Add 500 μ L of ice-cold Extraction Solvent and 10 μ L of the 1 μ g/mL internal standard working solution.

- Homogenize the tissue according to the instrument manufacturer's instructions (e.g., 2 cycles of 30 seconds at 5 m/s). Keep samples on ice.
- Incubate the homogenate at -20°C for 30 minutes to ensure complete protein precipitation.
- Centrifuge at 15,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant to a new tube and evaporate to dryness in a centrifugal vacuum concentrator.
- Reconstitute the dried extract in 100 µL of Mobile Phase A. Vortex and centrifuge to pellet any insoluble material.
- Transfer the clear supernatant to an LC autosampler vial.

6. LC-MS/MS Conditions:

- Column: C18 UPLC, 100 mm x 2.1 mm, 1.8 µm

- Column Temperature: 40°C

- Flow Rate: 0.4 mL/min

- Injection Volume: 5 µL

- LC Gradient:

- 0-1.0 min: 2% B

- 1.0-5.0 min: 2% to 95% B

- 5.0-6.0 min: Hold at 95% B

- 6.0-6.1 min: 95% to 2% B

- 6.1-8.0 min: Hold at 2% B (re-equilibration)

- Ionization Source: ESI, Positive Mode

- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 450°C

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Cytidine	244.1	112.1	15
Uridine	245.1	113.1	15
Thymidine	243.1	127.1	12
¹³ C ₅ -Cytidine (IS)	249.1	117.1	15

7. Data Analysis and Quality Control:

- Quantification is based on the peak area ratio of the analyte to the internal standard.
- A calibration curve is constructed using standards prepared in the same manner as the samples (matrix-matched if possible).
- Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure accuracy and precision.

Spectroscopic Methods for Structural Elucidation

While chromatography is used for separation and quantification, spectroscopic methods are indispensable for the structural confirmation and characterization of novel pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[24]

- ^1H NMR: Gives information on the number of different types of protons, their chemical environment, and their proximity to other protons.
- ^{13}C NMR: Provides information on the number and types of carbon atoms.
- 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between atoms in more complex structures.

Protocol Note: NMR Sample Preparation For a standard ^1H NMR spectrum of a small organic pyrimidine derivative (<1000 g/mol), 5-25 mg of the purified compound is typically required.[25] For ^{13}C NMR, a more concentrated sample of 50-100 mg is often needed.[25] The sample must be dissolved in an appropriate deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O) to a depth of about 4-5 cm in the NMR tube.[25] Any particulate matter should be filtered to prevent interference with the magnetic field homogeneity, which can degrade spectral resolution.[25]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrimidine compounds, FTIR is useful for confirming the presence of characteristic groups such as:

- C=N and C=C stretching vibrations within the pyrimidine ring.
- N-H stretching (for amino-pyrimidines).
- C=O stretching (for pyrimidinones like uracil and thymine).

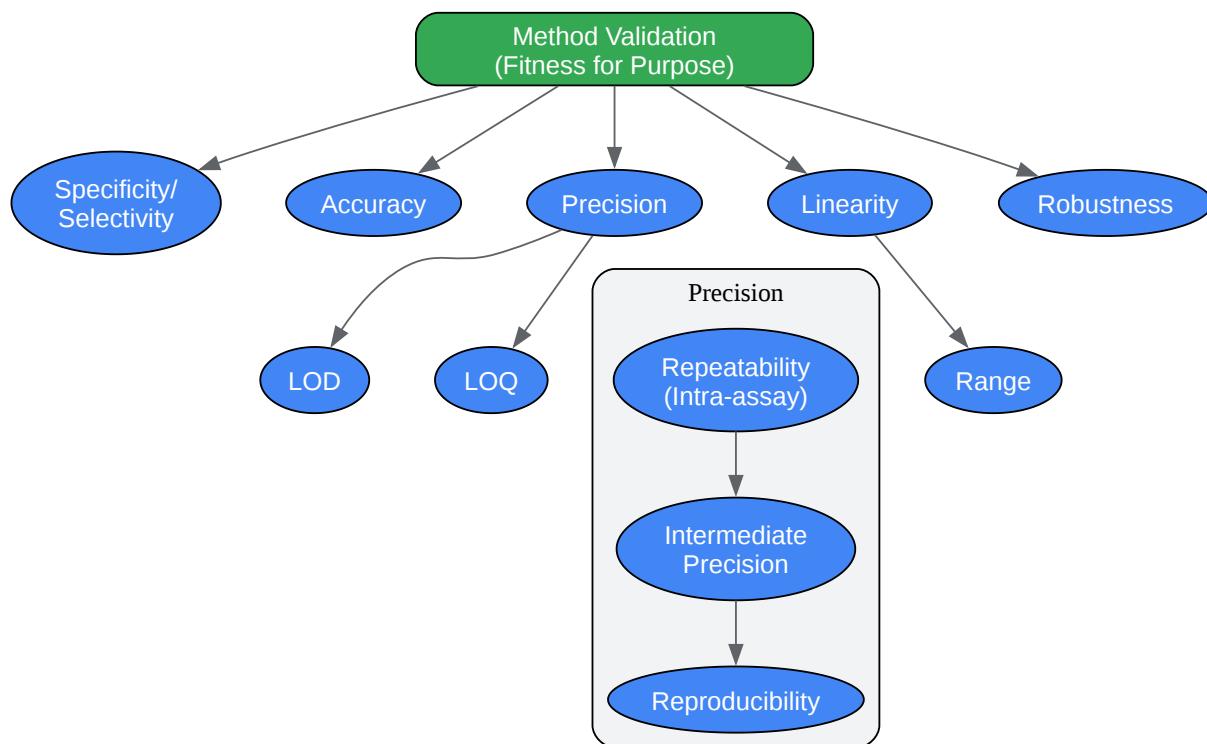
Mass Spectrometry (MS) for Structural Confirmation

In addition to its quantitative use with chromatography, MS is a primary tool for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula. The fragmentation pattern observed in the MS/MS spectrum provides valuable clues about the compound's structure.

Method Validation According to ICH Guidelines

Any analytical method intended for use in a regulated environment (e.g., for pharmaceutical quality control) must be validated to demonstrate that it is suitable for its intended purpose.[10][26] The ICH Q2(R1) guideline provides a framework for this process, outlining the key validation parameters.[9][12]

Diagram: The Interrelation of Key Validation Parameters



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Caption: Key parameters for analytical method validation as per ICH Q2(R1).

Table 3: Summary of Validation Characteristics for Different Analytical Procedures

Characteristic	Identification	Impurity Testing (Quantitative)	Assay (Content/Potency)
Specificity	✓	✓	✓
Linearity	✓	✓	
Range	✓	✓	
Accuracy	✓	✓	
Precision	✓	✓	
Limit of Quantitation (LOQ)	✓		
Limit of Detection (LOD)	(As limit test)		
Robustness	(If applicable)	✓	✓

Source: Adapted from
ICH Harmonised
Tripartite Guideline
Q2(R1).^[9]

Conclusion

The analytical methods detailed in this guide represent a robust starting point for the development and validation of procedures for pyrimidine compound analysis. The choice of technique—be it HPLC, GC-MS, or LC-MS/MS—is fundamentally driven by the analyte's physicochemical properties, the complexity of the sample matrix, and the required sensitivity. By understanding the scientific principles that underpin these methods, from mobile phase chemistry in HPLC to the necessity of derivatization in GC, researchers can develop reliable, accurate, and precise analytical workflows. Adherence to systematic validation protocols, such as those outlined by the ICH, is paramount to ensure that the data generated is fit for purpose, whether for regulatory submission, quality control, or fundamental research.

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